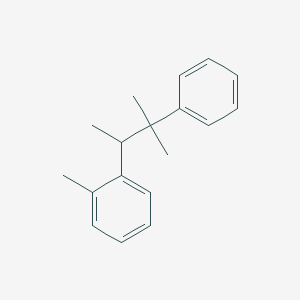
1-Methyl-2-(3-methyl-3-phenylbutan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(3-methyl-3-phenylbutan-2-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a 3-methyl-3-phenylbutan-2-yl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(3-methyl-3-phenylbutan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
1-Methyl-2-(3-methyl-3-phenylbutan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated hydrocarbons.
Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(3-methyl-3-phenylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(3-methyl-3-phenylbutan-2-yl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the benzene ring donates electrons to form a sigma complex with the electrophile. This intermediate then undergoes deprotonation to yield the substituted product .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(3-methyl-3-phenylbutan-2-yl)benzene can be compared with similar compounds such as:
2-Methyl-3-phenylbutane: This compound has a similar structure but lacks the methyl group on the benzene ring, leading to different chemical properties and reactivity.
3-Phenylbut-1-ene: This compound has a double bond in the butane chain, which significantly alters its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
824951-08-8 |
|---|---|
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1-methyl-2-(3-methyl-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-14-10-8-9-13-17(14)15(2)18(3,4)16-11-6-5-7-12-16/h5-13,15H,1-4H3 |
InChI-Schlüssel |
RTLXQDDSGYAZRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C)C(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)
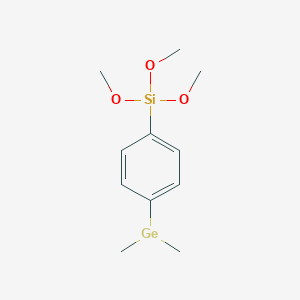
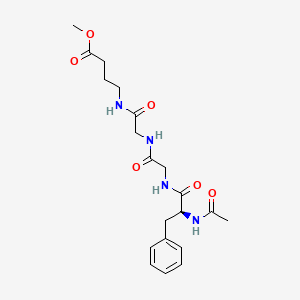

![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)

![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
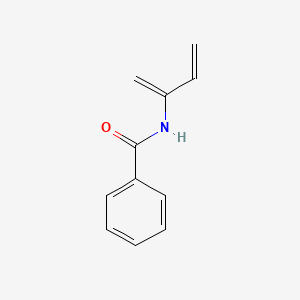
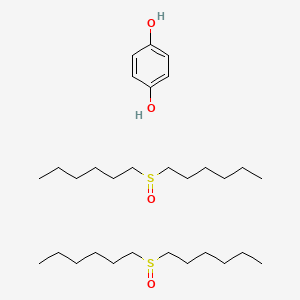

![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
